molecular formula C7H3BrClNS B8027911 1-Bromo-2-chloro-3-thiocyanato-benzene

1-Bromo-2-chloro-3-thiocyanato-benzene

Cat. No.: B8027911
M. Wt: 248.53 g/mol
InChI Key: NKXXEIMIRZQQFT-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-thiocyanato-benzene is a tri-substituted aromatic compound featuring bromine, chlorine, and thiocyanato (-SCN) groups at positions 1, 2, and 3, respectively. The thiocyanato group introduces unique electronic and steric effects, distinguishing it from other halogenated benzene derivatives.

Properties

IUPAC Name

(3-bromo-2-chlorophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-2-1-3-6(7(5)9)11-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXXEIMIRZQQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-chloro-3-thiocyanato-benzene can be achieved through several synthetic routes. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine and chlorine substituents . The thiocyanate group can be introduced through nucleophilic substitution reactions using thiocyanate salts under appropriate conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Bromo-2-chloro-3-thiocyanato-benzene undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with nucleophiles can yield various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-3-thiocyanato-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-thiocyanato-benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms can influence the reactivity of the thiocyanate group. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions.

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent pattern and electronic properties of 1-bromo-2-chloro-3-thiocyanato-benzene are compared below with structurally similar compounds (Table 1).

Table 1: Key Structural and Electronic Comparisons

Compound Name CAS Number Substituents Molecular Weight Key Properties
This compound - Br, Cl, -SCN ~248.5 (calc.) Polar, electron-withdrawing SCN
1-Bromo-3-chloro-2-methoxybenzene 183802-98-4 Br, Cl, -OCH₃ 221.46 Electron-donating OCH₃; moderate polarity
1-Bromo-3-chloro-2-(trifluoromethyl)benzene 857061-44-0 Br, Cl, -CF₃ 259.45 Lipophilic CF₃; strong electron-withdrawing
1-Bromo-3-(2-bromoethyl)benzene 40422-70-6 Br, -CH₂CH₂Br 264.94 Steric hindrance from ethyl-Br chain
1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene - Br, Cl, 4×-CH₃ 283.58 High steric bulk; reduced reactivity
Key Observations:
  • Electronic Effects : The thiocyanato group (-SCN) in the target compound is both electron-withdrawing and polar, contrasting with the electron-donating methoxy (-OCH₃) group in 183802-98-3. This difference significantly impacts reactivity in electrophilic substitution reactions .
  • Lipophilicity : The trifluoromethyl (-CF₃) group in 857061-44-0 enhances lipophilicity, making it more suitable for hydrophobic environments compared to the polar -SCN group .
  • Steric Hindrance : Tetramethyl derivatives (e.g., 1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene) exhibit reduced reactivity due to steric crowding, whereas the linear -SCN group in the target compound allows for greater accessibility in reactions .

Physicochemical Properties

Solubility :

  • The thiocyanato group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to methoxy or trifluoromethyl analogues, which favor less polar solvents .
  • Tetramethyl derivatives (e.g., C10H12BrCl) show poor solubility in water due to high hydrophobicity .

Thermal Stability :

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